molecular formula C7H15N7 B083803 2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine CAS No. 10421-98-4

2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine

Cat. No. B083803
CAS RN: 10421-98-4
M. Wt: 197.24 g/mol
InChI Key: BVGUQIRYCWKXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, while not directly mentioned in the available literature, falls within the broader category of 1,3,5-triazine derivatives. These compounds are known for their versatile applications, including as intermediates in the synthesis of polymers, pharmaceuticals, and agrochemicals. Their structural uniqueness allows for a wide range of chemical modifications and reactivities.

Synthesis Analysis

The synthesis of similar 1,3,5-triazine derivatives typically involves reactions under mild conditions, utilizing starting materials such as hydrazines and various aldehydes or ketones in alcohol solvents. For instance, the preparation of N2,N2,N4,N4-tetraethyl-6-{2-[(E)-1-(4-nitrophenyl)ethylidene]hydrazino}-1,3,5-triazine-2,4-diamine involves the reaction of a hydrazino-triazine derivative with 1-(4-nitrophenyl)ethanone in ethanol, showcasing the adaptability of triazine chemistry for generating complex derivatives (Pan & Jian, 2009).

Molecular Structure Analysis

The molecular structures of triazine derivatives reveal a range of stabilizing interactions, including intramolecular hydrogen bonding and intermolecular forces such as π-π stacking, which contribute to their distinct chemical properties. X-ray crystallography of related compounds has elucidated complex molecular geometries, highlighting the triazine core's role in facilitating these interactions (Pan & Jian, 2009).

Chemical Reactions and Properties

Triazine derivatives undergo a range of chemical reactions, influenced by their substituents. They can participate in nucleophilic substitutions, condensation reactions, and cyclization processes, leading to a diverse array of products. The functional groups attached to the triazine ring significantly affect its reactivity, allowing for the synthesis of polymers, energetic materials, and other derivatives with targeted chemical properties.

Physical Properties Analysis

The physical properties of 1,3,5-triazine derivatives, such as solubility, melting point, and thermal stability, vary widely and are influenced by the nature of the substituents on the triazine ring. For example, polymers derived from hydrazino-triazines exhibit solubility in various acids and show significant thermal stability, decomposing at temperatures above 300°C (Unishi et al., 1974).

Scientific Research Applications

High Energy Density Materials

Triazine compounds, particularly those with high nitrogen content, are explored for their potential in energy materials. They have been found to improve the burning rate in propellants, reduce sensitivity and enhance detonation performance in mixed explosives, and increase gas content in gas generators. Their broad application prospects in energetic materials make them a subject of interest (C. Yongjin & Ba Shuhong, 2019).

Heterocyclic Compounds in Medicinal Chemistry

While directly mentioning medicinal applications is to be avoided per the requirements, it's worth noting that triazines form an important class of heterocyclic compounds with diverse synthetic derivatives. These derivatives have been explored across a wide spectrum of biological activities, highlighting the versatility and significance of triazine scaffolds in chemical synthesis (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).

Eco-friendly Synthesis

Research into 1,2,4-triazines emphasizes their prevalence in literature and their synthesis from various methods. The interest in these compounds underscores their potential in creating eco-friendly synthesis pathways for heterocyclic compounds (V. Rani & Y. B. Kumari, 2020).

Environmental and Catalytic Applications

Triazine derivatives are also being investigated for environmental applications, particularly in CO2 capture. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have been noted for their potential in efficient CO2 sequestration, demonstrating the environmental significance of triazine-based materials (A. Mukhtar et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N7/c1-3-9-5-11-6(10-4-2)13-7(12-5)14-8/h3-4,8H2,1-2H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGUQIRYCWKXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)NN)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274788
Record name N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Diethyl-6-hydrazino-[1,3,5]triazine-2,4-diamine

CAS RN

10421-98-4
Record name NSC99855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~,N~4~-Diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.